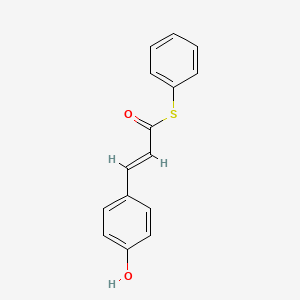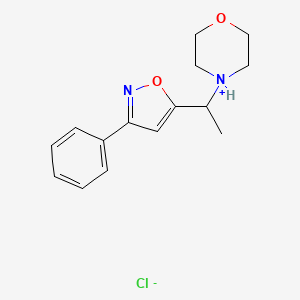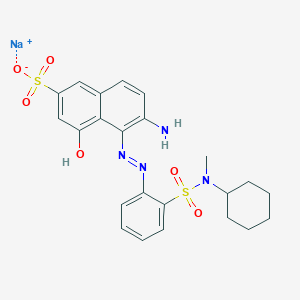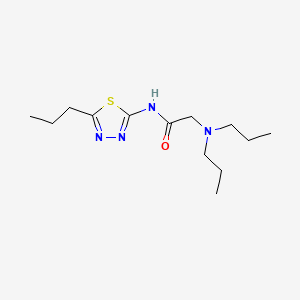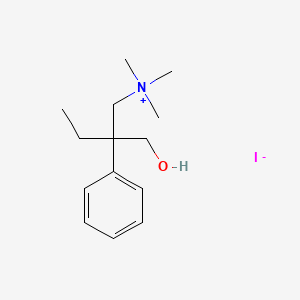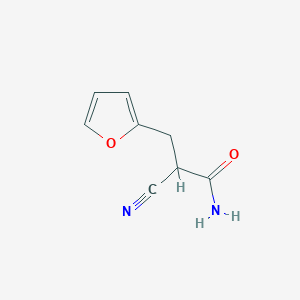![molecular formula C6H5NO3S2 B13738136 6-hydroxy-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione CAS No. 34419-10-8](/img/structure/B13738136.png)
6-hydroxy-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione is a heterocyclic compound with a unique structure that includes both sulfur and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a dithiocarbamate intermediate, followed by oxidation to form the desired compound .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .
Aplicaciones Científicas De Investigación
6-Hydroxy-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-hydroxy-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can affect various biochemical pathways, leading to its observed effects. The compound can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione: Similar structure but with an oxygen atom instead of nitrogen.
2,5-Dihydro-3,6-di-2-thienyl-pyrrolo[3,4-c]pyrrole-1,4-dione: Contains thiophene rings and is used in polymer synthesis.
Uniqueness
6-Hydroxy-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
34419-10-8 |
|---|---|
Fórmula molecular |
C6H5NO3S2 |
Peso molecular |
203.2 g/mol |
Nombre IUPAC |
6-hydroxy-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione |
InChI |
InChI=1S/C6H5NO3S2/c8-5-3-4(6(9)7(5)10)12-2-1-11-3/h10H,1-2H2 |
Clave InChI |
JCVQVKQFHHBWQJ-UHFFFAOYSA-N |
SMILES canónico |
C1CSC2=C(S1)C(=O)N(C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


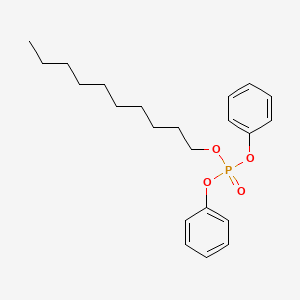
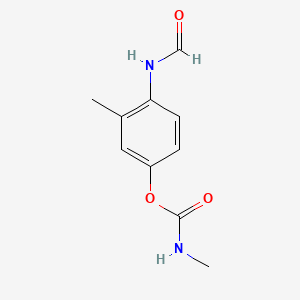

![5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B13738093.png)
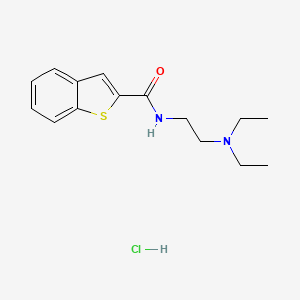
![3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13738097.png)
